

Spectroscopic Data of 2-(4-Chlorophenoxy)acetonitrile: A Technical Guide

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Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)acetonitrile

Cat. No.: B1347151

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(4-Chlorophenoxy)acetonitrile**, a molecule of interest in synthetic chemistry and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for **2-(4-Chlorophenoxy)acetonitrile** (CAS No: 3598-13-8; Molecular Formula: C₈H₆ClNO; Molecular Weight: 167.59 g/mol).^{[1][2][3]}

Table 1: ¹H NMR Spectral Data (Predicted)

Chemical Shift (ppm)	Multiplicity	Assignment
~7.30	Doublet	2H, Aromatic CH (ortho to O)
~6.95	Doublet	2H, Aromatic CH (meta to O)
~4.80	Singlet	2H, Methylene (-O-CH ₂ -CN)

Note: Experimentally obtained ¹H NMR data with precise chemical shifts and coupling constants for **2-(4-Chlorophenoxy)acetonitrile** is not readily available in the searched

literature. The data presented is based on typical chemical shifts for analogous compounds.

Table 2: IR Absorption Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3050	C-H stretch (Aromatic)
~2930	C-H stretch (Aliphatic)
~2250	C≡N stretch (Nitrile)
~1590, ~1490	C=C stretch (Aromatic ring)
~1250	C-O-C stretch (Aryl ether)
~830	C-H bend (para-disubstituted aromatic)
~750	C-Cl stretch

Note: The IR data is compiled from typical absorption frequencies for the functional groups present in the molecule.

Table 3: Mass Spectrometry Data (Predicted)

m/z	Ion
167.01	[M] ⁺
168.02	[M+H] ⁺
190.00	[M+Na] ⁺

Source: Predicted data from PubChemLite.[\[4\]](#)

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are outlined below. These protocols are based on standard laboratory practices and the instrumentation information available for this compound.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To determine the proton environment of **2-(4-Chlorophenoxy)acetonitrile**.

Instrumentation: Varian CFT-20 NMR Spectrometer or equivalent.[\[1\]](#)

Procedure:

- Sample Preparation: Accurately weigh approximately 10-20 mg of **2-(4-Chlorophenoxy)acetonitrile** and dissolve it in 0.5-0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).
- Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition:
 - Acquire the ^1H NMR spectrum using a standard pulse sequence.
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-10 ppm).
 - Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak as an internal standard (CDCl_3 : 7.26 ppm; DMSO-d_6 : 2.50 ppm).

- Integrate the signals to determine the relative number of protons for each resonance.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **2-(4-Chlorophenoxy)acetonitrile**.

Instrumentation: Bruker IFS 85 FT-IR Spectrometer with a KBr pellet accessory or a Bruker Tensor 27 FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.^[1]

Procedure (ATR-FTIR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small amount of the solid **2-(4-Chlorophenoxy)acetonitrile** sample directly onto the ATR crystal.
- Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.
- Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm^{-1} .
- Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-(4-Chlorophenoxy)acetonitrile**.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

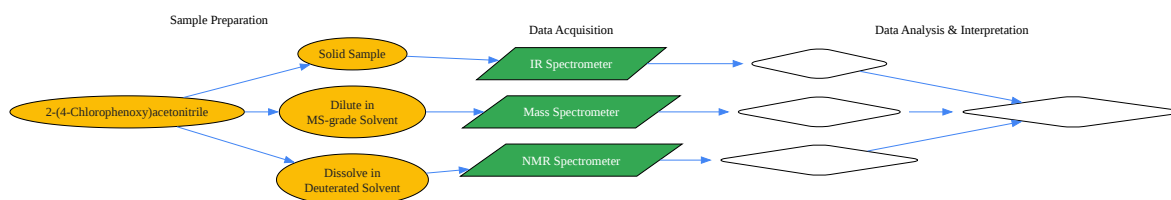
Procedure:

- Sample Preparation: Prepare a dilute solution of **2-(4-Chlorophenoxy)acetonitrile** (approximately 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 $\mu\text{L}/\text{min}$).
- **Ionization:** Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.
- **Mass Analysis:** Analyze the ions in the mass analyzer, scanning a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode to observe the molecular ion ($[M]^+$) and common adducts such as $[M+H]^+$ and $[M+Na]^+$. If desired, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation to obtain fragmentation information.
- **Data Analysis:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.



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